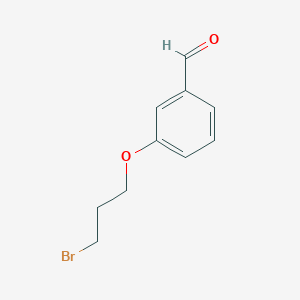

3-(3-溴丙氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Bromopropoxy)benzaldehyde is a compound that can be synthesized through various chemical reactions involving benzaldehyde derivatives. While the specific compound is not directly studied in the provided papers, related benzaldehyde compounds and their reactions with different reagents and catalysts are discussed, which can provide insights into the synthesis and properties of 3-(3-Bromopropoxy)benzaldehyde.

Synthesis Analysis

The synthesis of substituted benzaldehydes can involve palladium-catalyzed ortho-bromination as a key step, as described in the synthesis of substituted 2-bromobenzaldehydes . This method involves a selective bromination process that could potentially be applied to the synthesis of 3-(3-Bromopropoxy)benzaldehyde. Additionally, the synthesis of various bromoalkoxy benzaldehyde derivatives is reported, which involves characterization techniques such as FT-IR, GC-MS, and NMR spectroscopy . These methods could be adapted for the synthesis of 3-(3-Bromopropoxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure and electronic nature of benzaldehyde derivatives can be analyzed using techniques such as X-ray crystallography and computational methods . For instance, the structure of a benzaldehyde/boron trifluoride adduct has been determined, providing insights into the electronic effects of complexation on the carbonyl group . Similarly, the structure of a novel hydrazone Schiff base compound derived from a bromobenzaldehyde has been elucidated . These studies suggest that detailed molecular structure analysis of 3-(3-Bromopropoxy)benzaldehyde could be performed using similar techniques.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions, including Lewis acid-mediated C-C bond-forming reactions , allyl(propargyl)boration , and reactions with bromine to introduce bromo substituents . These reactions are crucial for the functionalization of the benzaldehyde core and could be relevant for the chemical modification of 3-(3-Bromopropoxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents and their positions on the aromatic ring. Spectroscopic studies, such as IR, NMR, and UV-visible, are commonly used to characterize these compounds . The introduction of bromo and alkoxy groups can affect the reactivity and stability of the molecules, as well as their potential applications in further synthetic transformations .

科学研究应用

有机化合物的环境影响

- 水生生态系统中的苯甲酮-3:一篇关于苯甲酮-3(BP-3)的小型综述,该物质常见于防晒产品中,研究了其在环境中的存在情况、毒性效应和生态风险。该研究突出了BP-3的亲脂性、光稳定性和生物富集性质,强调了在水生态系统中进一步进行环境监测和研究其长期暴露效应的必要性 (Kim & Choi, 2014)。

化学合成与应用

- 膦酸的应用:膦酸以其生物活性和在药物开发和材料科学等各个领域的应用而闻名。对膦酸的合成方法和多样化应用进行了回顾,突显了膦酸在化学、生物学和物理学领域的重要性 (Sevrain et al., 2017)。

高级氧化过程

- 对乙酰氨基酚的降解:一项关于用于处理水中对乙酰氨基酚的高级氧化过程(AOPs)的研究讨论了降解的动力学、机制和副产物。这项研究为环境化学和水源中药物化合物的处理提供了见解 (Qutob et al., 2022)。

聚合研究

- 高级醛类的聚合:一篇关于取代醛类的聚合的综述,包括具有线性和支链碳氢链的醛类,讨论了制备、机制和潜在应用。这项研究可能为各种醛类的聚合潜力提供视角,包括3-(3-溴丙氧基)苯甲醛 (Kubisa et al., 1980)。

安全和危害

The safety data sheet for benzaldehyde, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It’s important to handle “3-(3-Bromopropoxy)benzaldehyde” with appropriate safety precautions.

属性

IUPAC Name |

3-(3-bromopropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVYBJOWJVFFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

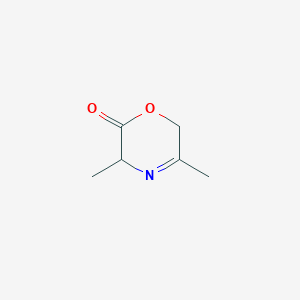

C1=CC(=CC(=C1)OCCCBr)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571439 |

Source

|

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromopropoxy)benzaldehyde | |

CAS RN |

144707-69-7 |

Source

|

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)